

# Technical Guide: 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide[1]

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## Compound of Interest

Compound Name: 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide

Cat. No.: B13155849

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CAS Registry Number: 1334149-23-3 Formula: C<sub>8</sub>H<sub>6</sub>F<sub>3</sub>NS Molecular Weight: 205.20 g/mol [1]

## Executive Summary

This technical guide profiles **2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide**, a specialized fluorinated intermediate used primarily in medicinal chemistry.[1] Characterized by a gem-difluoro motif adjacent to a thioamide group, this compound serves as a critical bioisostere and building block for synthesizing fluorinated heterocycles, particularly thiazoles.[1] Its structural unique properties—lipophilicity modulation and metabolic stability—make it valuable in the development of kinase inhibitors and other small-molecule therapeutics.[1]

## Chemical Identity & Structural Analysis

The compound features a thioamide functional group (-CSNH<sub>2</sub>) attached to a difluoromethylene bridge (-CF<sub>2</sub>-), which is linked to a para-fluorophenyl ring.[1] This arrangement imparts significant electronic withdrawal from the thioamide, enhancing its reactivity in cyclization reactions while maintaining stability against hydrolytic cleavage compared to non-fluorinated analogs.[1]

Property	Specification
IUPAC Name	2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
CAS Number	1334149-23-3
SMILES	<chem>FC1=CC=C(C(C(N)=S)(F)F)C=C1</chem>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NS
Molecular Weight	205.20 Da
Appearance	Off-white to pale yellow solid (typical)
Solubility	Soluble in DMSO, Methanol, DCM; Insoluble in Water

## Synthesis Protocol

The synthesis of **2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide** is typically achieved via the thionation of its corresponding amide precursor.<sup>[1]</sup> This transformation is most reliably performed using Lawesson's Reagent, which offers mild conditions and high selectivity compared to phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>).<sup>[1]</sup>

## Retrosynthetic Analysis

The target thioamide (1) is derived from 2,2-difluoro-2-(4-fluorophenyl)acetamide (2), which in turn is synthesized from ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate (3) or via difluoro-Reformatsky coupling.<sup>[1]</sup>

## Experimental Workflow (Thionation)

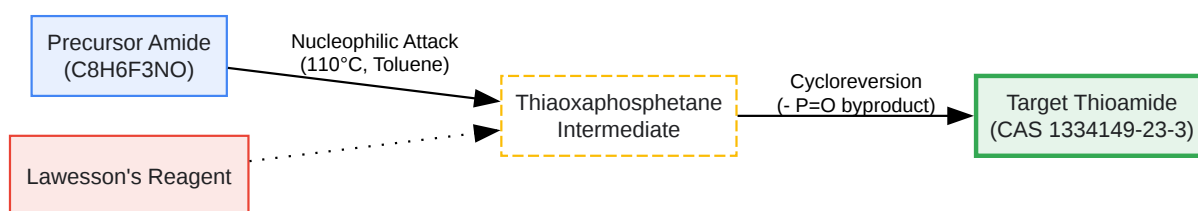
Reagents:

- Substrate: 2,2-Difluoro-2-(4-fluorophenyl)acetamide (CAS 1375472-30-2)<sup>[1][2]</sup>
- Reagent: Lawesson's Reagent (LR) [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]<sup>[1]</sup>
- Solvent: Anhydrous Toluene or Xylene<sup>[1]</sup>

Protocol:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the amide precursor in anhydrous toluene (0.1 M concentration).
- Addition: Add 0.55 equivalents of Lawesson's Reagent under an inert atmosphere (Nitrogen or Argon). Note: LR provides two sulfur atoms per molecule.[1]
- Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor progress via TLC (typically 20% EtOAc/Hexanes) or LC-MS.[1] The amide carbonyl peak (approx. 1680 cm<sup>-1</sup>) should disappear, replaced by the thiocarbonyl signature.[1]
- Workup: Cool to room temperature. The byproduct (polymeric phosphine oxide) often precipitates.[1] Filter off solids.[1][3]
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; gradient elution with Hexanes/EtOAc) to yield the target thioamide.[1]

## Reaction Pathway Diagram[1]



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Figure 1: Mechanism of thionation using Lawesson's Reagent. The carbonyl oxygen is exchanged for sulfur via a four-membered thioxaphosphetane transition state.[1]

## Applications in Drug Discovery

This thioamide is a specialized intermediate used to construct fluorinated thiazoles via the Hantzsch Thiazole Synthesis.[1] The gem-difluoro group acts as a bioisostere for oxygen or a

carbonyl group, influencing the pharmacokinetic profile of the final drug molecule.[1]

## Hantzsch Cyclization

Reacting the thioamide with an

-haloketone generates a thiazole ring.[1] The presence of the difluoromethylene group at the 2-position of the thiazole ring significantly lowers the pKa of the system and increases lipophilicity (LogP), often improving membrane permeability in drug candidates.[1]

Key Application Areas:

- Kinase Inhibitors: Modulation of ATP-binding pockets.[1]
- Antivirals: Isosteres for amide bonds in protease inhibitors.[1]
- Agrochemicals: Enhanced metabolic stability against oxidative degradation.[1]

## Physicochemical Profile & Safety

Calculated Properties:

- LogP (Predicted): ~2.3 – 2.6 (Moderate lipophilicity)[1]
- H-Bond Donors: 1 (NH<sub>2</sub>)[1]
- H-Bond Acceptors: 2 (S, F)[1]

Safety & Handling (GHS Classification):

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]

- H335: May cause respiratory irritation.[1]
- Storage: Store at 2–8°C under inert gas. Thioamides can be sensitive to oxidative hydrolysis over prolonged periods.[1]

## References

- Guidechem Chemical Database. **2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide** (CAS 1334149-23-3).[1] Retrieved from .[1]
- Organic Chemistry Portal. Lawesson's Reagent: Applications and Mechanism. Retrieved from .[1]
- PubChem. 2,2-Difluoro-1-(4-fluorophenyl)ethanamine (Related Amine Precursor). Retrieved from .
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